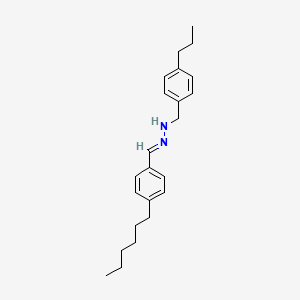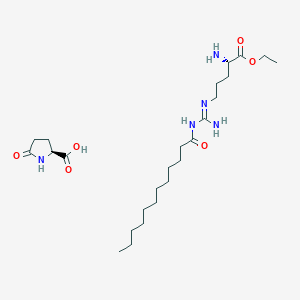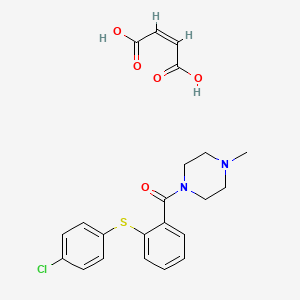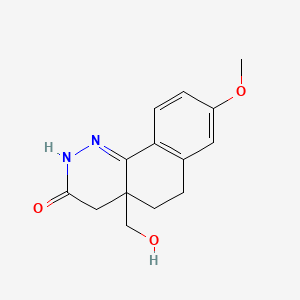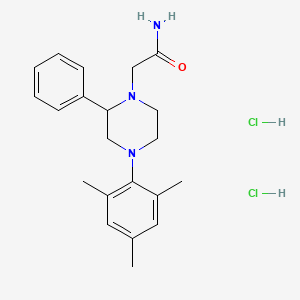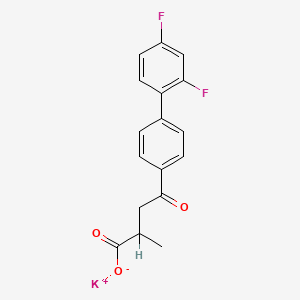
Potassium 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate is a chemical compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl moiety substituted with two fluorine atoms and a butanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Butanoate Group: The butanoate group is introduced through esterification or acylation reactions, where the biphenyl derivative reacts with an appropriate acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino or thiol-substituted biphenyl derivatives
Applications De Recherche Scientifique
Potassium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Potassium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows the compound to interact with hydrophobic pockets in proteins, while the fluorine atoms enhance binding affinity through halogen bonding. The butanoate group may participate in hydrogen bonding or ionic interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2’,4’-Difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines: These compounds share the biphenyl core and fluorine substitutions but differ in the presence of a pyrimidine ring.
4-Formylphenylboronic acid: This compound has a similar biphenyl structure but contains a boronic acid group instead of a butanoate group.
Uniqueness
Potassium 4-(2’,4’-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine atoms and a butanoate group allows for versatile applications in various fields, distinguishing it from other biphenyl derivatives.
Propriétés
Numéro CAS |
161692-91-7 |
|---|---|
Formule moléculaire |
C17H13F2KO3 |
Poids moléculaire |
342.38 g/mol |
Nom IUPAC |
potassium;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoate |
InChI |
InChI=1S/C17H14F2O3.K/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19;/h2-7,9-10H,8H2,1H3,(H,21,22);/q;+1/p-1 |
Clé InChI |
CMMOAZYPDRTMIC-UHFFFAOYSA-M |
SMILES canonique |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


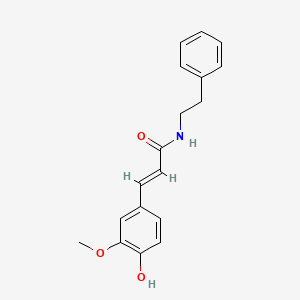
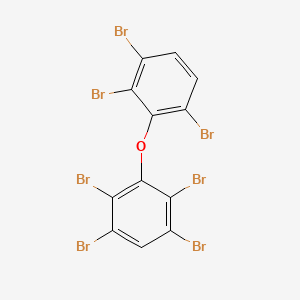
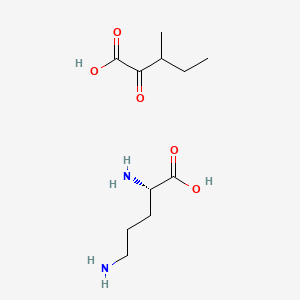

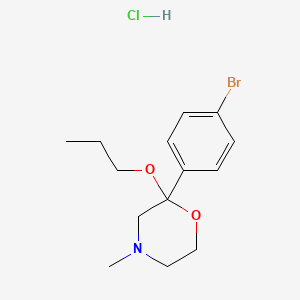
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)
